molecular formula C12H14N2 B13141767 N-Methyl-1-(2-methylquinolin-6-yl)methanamine

N-Methyl-1-(2-methylquinolin-6-yl)methanamine

Cat. No.: B13141767
M. Wt: 186.25 g/mol
InChI Key: RWMGZKMELVGIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(2-methylquinolin-6-yl)methanamine is a chemical compound with the molecular formula C12H14N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-methylquinolin-6-yl)methanamine typically involves the reaction of 2-methylquinoline with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-methylquinoline, formaldehyde, methylamine.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

    Procedure: The 2-methylquinoline is reacted with formaldehyde and methylamine in the presence of an acid catalyst. The reaction mixture is then heated to promote the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-methylquinolin-6-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines; often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Reduced quinoline derivatives with altered oxidation states.

    Substitution: Substituted quinoline derivatives with different nucleophilic groups.

Scientific Research Applications

N-Methyl-1-(2-methylquinolin-6-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-methylquinolin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-quinolin-2-ylmethanamine: A similar compound with a different substitution pattern on the quinoline ring.

    1-(2-methylquinolin-6-yl)methanamine: Lacks the N-methyl group, leading to different chemical and biological properties.

    N-Methyl-1-quinoxalin-6-ylmethanamine: Contains a quinoxaline ring instead of a quinoline ring.

Uniqueness

N-Methyl-1-(2-methylquinolin-6-yl)methanamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and industrial chemicals.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

N-methyl-1-(2-methylquinolin-6-yl)methanamine

InChI

InChI=1S/C12H14N2/c1-9-3-5-11-7-10(8-13-2)4-6-12(11)14-9/h3-7,13H,8H2,1-2H3

InChI Key

RWMGZKMELVGIIB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)CNC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.